molecular formula C18H25FN2O2 B6129084 1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone

1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone

Cat. No. B6129084
M. Wt: 320.4 g/mol
InChI Key: UHNMGGFUMROIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone, also known as FPPP, is a synthetic compound that belongs to the class of piperidinone derivatives. FPPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone acts as a dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the brain. This leads to an increase in dopamine release, which can modulate various neurological functions such as motor control, reward, and motivation. 1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone has been shown to have a higher affinity for D1 and D5 dopamine receptors compared to D2 and D3 receptors.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone has been shown to increase locomotor activity in rats, which is indicative of its stimulant properties. It has also been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward and motivation. 1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone has also been shown to increase the expression of c-fos, a marker of neuronal activation, in various brain regions.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone in lab experiments is its high potency and selectivity for dopamine receptors. This allows for precise modulation of dopamine activity in the brain. However, one limitation is that 1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone. One direction is to investigate its potential therapeutic applications in neurological disorders such as Parkinson's disease and schizophrenia. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to determine the long-term effects of 1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone on brain function and behavior.

Synthesis Methods

The synthesis of 1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone involves several steps, including the reaction of 4-fluorobenzaldehyde with piperidine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 3-chloro-1,2-propanediol to yield 1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone. The purity of 1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone can be enhanced through recrystallization.

Scientific Research Applications

1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of dopamine receptors, which are involved in various neurological disorders such as Parkinson's disease and schizophrenia. 1-(4-fluorobenzyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone has also been used to study the role of dopamine in drug addiction and reward pathways.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-hydroxy-3-(piperidin-1-ylmethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2/c19-16-7-5-15(6-8-16)13-21-12-4-9-18(23,17(21)22)14-20-10-2-1-3-11-20/h5-8,23H,1-4,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNMGGFUMROIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2(CCCN(C2=O)CC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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